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Compound of Interest

Compound Name: Evifacotrep

Cat. No.: B8238393

An in-depth comparison of the novel TRPCS inhibitor, Evifacotrep, against current standards
of care for Focal Segmental Glomerulosclerosis (FSGS) and Diabetic Nephropathy (DN). This
guide synthesizes available clinical trial data to provide researchers, scientists, and drug
development professionals with a comprehensive overview of its therapeutic potential.

Evifacotrep (GFB-887) is an investigational, first-in-class, potent, and selective small-molecule
inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) and TRPC4 channels.[1] It is
being developed as a precision medicine targeting the underlying mechanisms of podocyte
injury in glomerular diseases.[2][3] The therapeutic rationale for Evifacotrep is based on its
ability to inhibit the overactivation of the TRPC5-Rac1 signaling pathway, a key driver of
podocyte damage and subsequent proteinuria in a significant subset of patients with Focal
Segmental Glomerulosclerosis (FSGS) and Diabetic Nephropathy (DN).[2][4]

Mechanism of Action: The TRPC5-Racl Pathway

In healthy kidneys, podocytes play a crucial role in the glomerular filtration barrier, preventing
the loss of essential proteins into the urine. In certain glomerular diseases, overactivation of the
TRPC5 channel leads to an influx of calcium into podocytes. This triggers the activation of the
small GTPase Racl, resulting in cytoskeletal remodeling, podocyte effacement (flattening),
detachment, and ultimately, proteinuria. Evifacotrep directly targets and blocks the TRPC5
channel, thereby inhibiting this pathological cascade and preserving podocyte integrity.
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Figure 1: Simplified signaling pathway of Evifacotrep's mechanism of action.
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Clinical Trial Data Summary: Evifacotrep (GFB-887)

Clinical development of Evifacotrep has progressed through Phase 1 and into Phase 2 clinical
trials. The following tables summarize the key findings from these studies.

Phase 1: First-in-Human Study (NCT03970122)

This randomized, double-blind, placebo-controlled, single-ascending dose study evaluated the
safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of Evifacotrep in 70
healthy volunteers.

Parameter Key Findings

Well-tolerated at all single doses ranging from 5

mg to 900 mg. No dose-limiting toxicities or
Safety & Tolerability serious adverse events were reported. Most

common adverse events were mild headache

and nausea.

Profile consistent with once-daily dosing, with a

Pharmacokinetics (PK
(PR half-life of 55 to 68 hours.

Dose-dependent and sustained reductions in

urinary Racl (uRacl), a biomarker of TRPC5-
Pharmacodynamics (PD) Racl pathway engagement. Single doses of 40

mg and 80 mg resulted in 46% and 59% peak

reductions in uRacl, respectively.

Phase 2: TRACTION-2 Study (NCT04387448) -
Preliminary Data

This ongoing Phase 2a, multicenter, double-blind, placebo-controlled, multiple-ascending dose
study is evaluating the efficacy and safety of Evifacotrep in patients with FSGS, treatment-
resistant minimal change disease (TR-MCD), and DN. The preliminary data below is from an
interim analysis of the FSGS and DN cohorts after 12 weeks of treatment.
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Indication

Efficacy Endpoint

Results

Focal Segmental

Glomerulosclerosis (FSGS)

Placebo-adjusted mean
reduction in Urine Protein-to-
Creatinine Ratio (UPCR)

32% reduction (p=0.04). 90%
of Evifacotrep-treated patients
experienced a reduction in
UPCR.

Biomarker Sub-analysis
(patients with a threshold

reduction in uRac1 at week 2)

48% placebo-adjusted mean
reduction in UPCR.

Diabetic Nephropathy (DN)

Change in Urine Albumin-to-
Creatinine Ratio (UACR)

No treatment effect observed
in the initial cohort of 44

patients.

Safety (FSGS & DN)

Adverse Events

Generally safe and well-
tolerated. No serious adverse
events related to the trial drug

were reported.

Comparison with Standard of Care and Other
Investigational Therapies

A direct head-to-head comparison of Evifacotrep with other treatments is not yet available.

The following tables provide a comparative overview based on published data for the standard

of care in FSGS and DN.

Focal Segmental Glomerulosclerosis (FSGS)

The treatment landscape for primary FSGS is challenging due to the heterogeneity of the

disease and variable response to therapy.
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Reported Efficacy

Key Limitations &

Treatment Class Examples o
(Remission Rates) Adverse Events
Significant side effects
) Highly variable; with long-term use
] ] Prednisone, o i )
Corticosteroids complete remission in (e.g., weight gain,
Dexamethasone

a minority of patients.

infections,

osteoporosis).

Calcineurin Inhibitors

Cyclosporine,

Tacrolimus

Can induce remission
in some steroid-

resistant patients.

Nephrotoxicity,
hypertension,
metabolic

disturbances.

Used in steroid or

Other Mycophenolate Mofetil  calcineurin inhibitor- Myelosuppression,
Immunosuppressants (MMF), Rituximab resistant cases with infections.

varying success.
Angiotensin-

Converting Enzyme
(ACE) Inhibitors /
Angiotensin Il
Receptor Blockers
(ARBs)

Lisinopril, Losartan

Reduce proteinuria
and slow disease
progression, but not
curative.

Hyperkalemia, cough
(ACEI).

Investigational:

Sparsentan

Dual endothelin and
angiotensin receptor

antagonist

Showed a greater
reduction in
proteinuria compared
to irbesartan in the
DUET study.

Hypotension, edema.

Diabetic Nephropathy (DN)

The management of DN focuses on multifactorial risk reduction, including glycemic and blood

pressure control.
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Reported Efficacy o
. Key Limitations &
Treatment Class Examples (Primary Renal
Adverse Events
Outcomes)

Cornerstone of

therapy; reduce risk of

o Lisinopril, Losartan, ) Hyperkalemia, cough
ACE Inhibitors / ARBs progression to )
Irbesartan o (ACEi).

macroalbuminuria and

ESRD.
Sodium-Glucose Canagliflozin, Reduce the risk of Genital mycaotic
Cotransporter 2 Dapagliflozin, CKD progression and infections, euglycemic
(SGLT2) Inhibitors Empagliflozin cardiovascular events.  ketoacidosis (rare).

) Reduces the risk of
Non-steroidal ]
] o CKD progression and
Mineralocorticoid ] ) )
) Finerenone cardiovascular events Hyperkalemia.
Receptor Antagonists

in patients with T2D
(nsMRAS)

and CKD.

] ] Showed benefits on
Glucagon-like peptide- ] ] ] ] )
] kidney outcomes in Gastrointestinal side
1 (GLP-1) Receptor Semaglutide )
) cardiovascular effects.
Agonists )
outcome trials.

Experimental Protocols & Workflows
TRACTION-2 (Phase 2a) Study Design

The TRACTION-2 trial is a crucial step in evaluating the clinical proof-of-concept for
Evifacotrep.
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TRACTION-2 Trial Workflow
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Figure 2: High-level workflow of the TRACTION-2 clinical trial.

Key Methodologies:

» Patient Population: Adults with FSGS, TR-MCD, or DN with persistent proteinuria despite
being on a stable standard of care regimen, including renin-angiotensin system (RAS)
blockade.
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« Intervention: Oral administration of Evifacotrep or placebo in three ascending dose levels
for 12 weeks.

e Primary Outcome Measures: The primary objective is to evaluate the effect of increasing
doses of GFB-887 on proteinuria, measured as the percentage change from baseline in
UPCR for FSGS/TR-MCD and UACR for DN.

o Biomarker Analysis: Urinary Racl levels are measured as a pharmacodynamic biomarker to
assess target engagement and potentially predict treatment response.

Conclusion and Future Directions

The preliminary data for Evifacotrep (GFB-887) are promising, particularly for patients with
FSGS, a condition with high unmet medical need. The observed 32% placebo-adjusted
reduction in proteinuria in the overall FSGS cohort, and a more pronounced 48% reduction in a
biomarker-selected sub-population, suggests a clinically meaningful effect. The novel, targeted
mechanism of action, focusing on the preservation of podocyte health, differentiates
Evifacotrep from existing therapies that primarily address secondary factors like blood
pressure and immune response.

However, the lack of an observed treatment effect in the initial diabetic nephropathy cohort
highlights the complex and multifactorial nature of this disease. Further investigation is required
to determine if there is a specific subset of DN patients with TRPC5-driven pathology who
might benefit from this therapy.

The full results from the TRACTION-2 study, including data from the higher dose cohorts and
the long-term extension study, are eagerly awaited. These will be critical in establishing a more
complete efficacy and safety profile for Evifacotrep and in refining the patient selection
strategy based on biomarkers like urinary Racl and underlying genetic drivers of disease. If
subsequent trials confirm these early findings, Evifacotrep could represent a significant
advancement in the treatment of FSGS and potentially other proteinuric kidney diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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